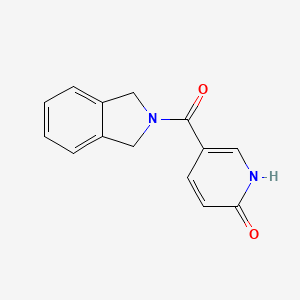
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA). The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone” include a molecular weight of 375.432. More detailed properties such as melting point, boiling point, solubility, and spectral data were not found in the sources I accessed.Wirkmechanismus
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
It can be inferred that the compound may interact with the biochemical pathways involved in the life cycle of mycobacterium tuberculosis, given its anti-tubercular activity .
Pharmacokinetics
Similar compounds have been evaluated for their cytotoxicity on hek-293 (human embryonic kidney) cells . The results indicate that these compounds are non-toxic to human cells , suggesting favorable pharmacokinetic properties.
Result of Action
Similar compounds have shown significant inhibitory concentrations (ic 50) ranging from 135 to 218 μM against Mycobacterium tuberculosis H37Ra .
Action Environment
It’s worth noting that the development of single crystals for similar compounds has been reported , which could suggest a degree of stability under certain conditions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone in lab experiments include its potent inhibitory activity against various enzymes and receptors, as well as its potential use as a therapeutic agent for the treatment of various diseases. However, the limitations of using this compound include its challenging synthesis, low solubility, and potential toxicity.
Zukünftige Richtungen
There are several future directions for research on (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to explore the potential use of this compound as a therapeutic agent for the treatment of various diseases. Further studies are also needed to investigate the potential toxicity and side effects of this compound. Additionally, the compound could be modified to improve its solubility and bioavailability, which could enhance its therapeutic potential.
Synthesemethoden
The synthesis of (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone has been achieved using various methods. One of the commonly used methods involves the reaction of 6-cyclopropyl-3-pyridazinecarboxylic acid with 1-(2-chloroethyl)piperazine, followed by the reaction of the resulting compound with 5-phenylisoxazole-3-carboxylic acid. Other methods involve the use of different reagents and reaction conditions. The synthesis of this compound is challenging, and further optimization of the synthesis method is required to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone has been studied for its potential applications in scientific research. This compound has been shown to have potent inhibitory activity against various enzymes and receptors, including phosphodiesterase 5 (PDE5), dopamine receptors, and serotonin receptors. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including Parkinson's disease, schizophrenia, and erectile dysfunction.
Eigenschaften
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c27-21(18-14-19(28-24-18)16-4-2-1-3-5-16)26-12-10-25(11-13-26)20-9-8-17(22-23-20)15-6-7-15/h1-5,8-9,14-15H,6-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDVYJDAHJYPMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(3-methyl-2-thienyl)-1,3,4-oxadiazole](/img/structure/B2880714.png)


![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 3,4,5-trimethoxybenzenecarboxylate](/img/structure/B2880719.png)

![3-(4-Methylphenyl)sulfonyl-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline](/img/structure/B2880721.png)

![3-Bromospiro[4.5]decane](/img/structure/B2880724.png)


![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2880727.png)

![N-tert-butyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2880732.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2880735.png)